Trimethylboroxine

Catalog No.
S1533961
CAS No.
823-96-1
M.F
C3H9B3O3
M. Wt
125.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylboroxine

CAS Number

823-96-1

Product Name

Trimethylboroxine

IUPAC Name

2,4,6-trimethyl-1,3,5,2,4,6-trioxatriborinane

Molecular Formula

C3H9B3O3

Molecular Weight

125.5 g/mol

InChI

InChI=1S/C3H9B3O3/c1-4-7-5(2)9-6(3)8-4/h1-3H3

InChI Key

GBBSAMQTQCPOBF-UHFFFAOYSA-N

SMILES

B1(OB(OB(O1)C)C)C

Synonyms

2,4,6-Trimethyl-boroxin; Trimethyl-boroxin; 2,4,6-Trimethyl-1,3,5,2,4,6-trioxatriborinane; 2,4,6-Trimethylboroxine; Methaneboronic anhydride

Canonical SMILES

B1(OB(OB(O1)C)C)C

The exact mass of the compound Trimethylboroxine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trimethylboroxine (CAS: 823-96-1) is a cyclic organoboron anhydride that serves as a highly efficient, anhydrous methylating agent in Suzuki-Miyaura cross-coupling reactions and a critical film-forming electrolyte additive for high-voltage lithium-ion batteries. As a stable liquid, TMB provides exactly three equivalents of methyl groups per mole, offering superior stoichiometric precision over its hydrated counterpart, methylboronic acid [3]. In electrochemical applications, TMB oxidizes preferentially at high potentials to form a robust, boron-rich cathode electrolyte interphase (CEI), significantly suppressing transition metal dissolution and electrolyte decomposition in advanced LiCoO2 and Ni-rich NCM cathodes [1] [2].

Substituting trimethylboroxine with methylboronic acid (MBA) introduces significant process variability due to MBA's hygroscopic nature and its dynamic equilibrium with water and its trimeric anhydride. This variable stoichiometry often leads to inconsistent yields and reproducibility issues in moisture-sensitive cross-coupling reactions[1]. Furthermore, attempting to use traditional Stille coupling reagents like tetramethyltin introduces severe toxicity and heavy metal contamination risks, complicating pharmaceutical scale-up and waste disposal [1]. In battery manufacturing, omitting a specialized CEI-forming additive like TMB from baseline carbonate electrolytes results in rapid capacity fade, severe transition metal dissolution, and structural degradation of the cathode when cycled at high voltages (≥4.5 V)[2].

Stoichiometric Precision in Anhydrous Suzuki-Miyaura Methylation

Methylboronic acid (MBA) exists in a moisture-dependent equilibrium with its trimeric form, making it difficult to weigh accurately and control stoichiometrically. Trimethylboroxine (TMB) is the stable, anhydrous cyclic trimer of MBA. As a liquid, TMB delivers exactly three equivalents of methyl groups per mole, ensuring precise stoichiometric control. In comparative cross-coupling studies, TMB consistently enables efficient methylation of aryl halides under anhydrous conditions, bypassing the reproducibility issues caused by the variable water content of commercial MBA[1].

Evidence DimensionStoichiometric reliability and water content
Target Compound DataTrimethylboroxine (Anhydrous liquid, exact 3:1 methyl-to-boron ratio)
Comparator Or BaselineMethylboronic acid (Variable equilibrium mixture of monomer, trimer, and water)
Quantified DifferenceTMB eliminates stoichiometric variance and water-induced side reactions, enabling highly reproducible anhydrous couplings.
ConditionsPd-catalyzed methylation of aryl halides.

Precise stoichiometry is critical for process chemistry and pharmaceutical scale-up, where batch-to-batch reproducibility and anhydrous conditions are mandatory.

Elimination of Toxic Organotin Reagents in Pharmaceutical Synthesis

Traditional methylation of complex pharmaceutical intermediates often relies on Stille coupling using tetramethyltin, a highly toxic and heavily regulated reagent. Transitioning to a Suzuki-Miyaura protocol using trimethylboroxine completely eliminates the need for organotin reagents while maintaining coupling efficiency. For example, in the synthesis of 19-alkyl-geldanamycin derivatives, the use of TMB and related boronic reagents bypassed the toxicity of tetramethyltin and simplified purification, providing a scalable and environmentally benign route to novel Hsp90 inhibitors [1].

Evidence DimensionReagent toxicity and purification complexity
Target Compound DataTrimethylboroxine (Low-toxicity organoboron reagent)
Comparator Or BaselineTetramethyltin (Highly toxic, requires stringent heavy-metal remediation)
Quantified DifferenceTMB achieves effective methylation without the severe safety hazards, regulatory burdens, or heavy metal contamination risks of tetramethyltin.
ConditionsSynthesis of biologically active pharmaceutical intermediates (e.g., geldanamycins).

Replacing toxic organotins with TMB drastically reduces environmental health and safety (EHS) costs and simplifies downstream purification in drug manufacturing.

High-Voltage Capacity Retention in LiCoO2 Cathodes

When cycling LiCoO2 cathodes at high voltages (up to 4.5 V), standard carbonate electrolytes suffer from severe oxidative decomposition. The addition of 0.5 wt% trimethylboroxine (TMB) to an EC-based baseline electrolyte preferentially oxidizes to form a protective cathode electrolyte interphase (CEI). This CEI mitigates structural degradation and suppresses further electrolyte breakdown. Electrochemical testing demonstrated that the capacity retention of LiCoO2/graphite full cells at 0.3 C after 200 cycles increased from a mere 29% in the baseline electrolyte to 66% with the TMB additive[1].

Evidence DimensionCapacity retention after 200 cycles
Target Compound Data0.5 wt% TMB in EC-based electrolyte
Comparator Or BaselineStandard EC-based electrolyte (0% TMB)
Quantified Difference66% capacity retention (TMB) vs. 29% (Baseline)
ConditionsLiCoO2/graphite full cells cycled between 3.0 and 4.5 V at 0.3 C.

TMB significantly extends the cycle life of high-voltage LiCoO2 batteries, a critical requirement for next-generation consumer electronics.

Cycle Stability Enhancement in Ni-Rich NCM111 Batteries

Ni-rich cathodes like LiNi1/3Co1/3Mn1/3O2 (NCM111) offer high energy density but suffer from rapid capacity fade due to transition metal dissolution and interfacial instability at high potentials. Incorporating 3.0 wt% trimethylboroxine (TMB) into the standard electrolyte forms a thin, low-impedance CEI that stabilizes the electrode/electrolyte interface. In charge/discharge tests at 1 C under a 4.5 V cut-off, the NCM111 cells with 3.0 wt% TMB achieved an exceptional capacity retention of 99% after 300 cycles, compared to just 40% for the standard electrolyte [1].

Evidence DimensionCapacity retention after 300 cycles
Target Compound Data3.0 wt% TMB in standard electrolyte
Comparator Or BaselineStandard electrolyte (1 M LiPF6 in EC/DEC/DMC)
Quantified Difference99% capacity retention (TMB) vs. 40% (Baseline)
ConditionsNCM111 cells cycled at 1 C under a 4.5 V cut-off voltage.

Stabilizing NCM cathodes with TMB directly translates to longer-lasting, safer, and more reliable batteries for electric vehicles (EVs).

Anhydrous Pharmaceutical Intermediate Synthesis

Ideal for introducing methyl groups onto complex aryl or heteroaryl scaffolds via Suzuki-Miyaura coupling where anhydrous conditions are required, and the variable stoichiometry of methylboronic acid would compromise batch reproducibility [1].

Green Chemistry Replacements for Stille Couplings

Selected by process chemists to replace highly toxic tetramethyltin in cross-coupling workflows, reducing EHS risks and eliminating heavy metal purification bottlenecks in API production [1].

High-Voltage LiCoO2 Battery Manufacturing

Procured as a critical electrolyte additive (at ~0.5 wt%) to form a robust CEI, enabling consumer electronic batteries to operate safely at elevated cut-off voltages (≥4.5 V) with significantly improved cycle life [2].

Ni-Rich (NCM) EV Battery Electrolyte Formulation

Utilized to suppress transition metal dissolution and electrolyte oxidation in NCM systems, making it a mandatory additive for extending the lifespan of high-energy-density electric vehicle batteries [3].

GHS Hazard Statements

Aggregated GHS information provided by 127 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (33.86%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (33.86%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (66.14%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (66.14%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (66.14%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Wikipedia

2,4,6-trimethyl-1,3,5,2,4,6-trioxatriborinane

Dates

Last modified: 08-15-2023

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